molecular formula C12H21Br6O4P B14314267 Tris(3,4-dibromobutyl)phosphate CAS No. 111712-49-3

Tris(3,4-dibromobutyl)phosphate

Cat. No.: B14314267
CAS No.: 111712-49-3
M. Wt: 739.7 g/mol
InChI Key: XTMZLPXHFVUXSA-UHFFFAOYSA-N
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Description

Tris(3,4-dibromobutyl)phosphate (T34DBBP; CAS 111712-49-3) is a brominated organophosphate ester with the molecular formula C₁₂H₂₁Br₆O₄P . Structurally, it features three 3,4-dibromobutyl groups attached to a central phosphate moiety. This compound is primarily used as a flame retardant, leveraging bromine’s radical-scavenging properties to inhibit combustion in the gas phase. Its thermal degradation kinetics and flame-retardant efficiency are influenced by the positioning of bromine atoms and the length of the alkyl chain .

Properties

CAS No.

111712-49-3

Molecular Formula

C12H21Br6O4P

Molecular Weight

739.7 g/mol

IUPAC Name

tris(3,4-dibromobutyl) phosphate

InChI

InChI=1S/C12H21Br6O4P/c13-7-10(16)1-4-20-23(19,21-5-2-11(17)8-14)22-6-3-12(18)9-15/h10-12H,1-9H2

InChI Key

XTMZLPXHFVUXSA-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(OCCC(CBr)Br)OCCC(CBr)Br)C(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,4-dibromobutyl)phosphate typically involves the reaction of phosphorus oxychloride with 3,4-dibromobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{POCl}_3 + 3 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{P(OCH}_2\text{CHBrCH}_2\text{Br})_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Tris(3,4-dibromobutyl)phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the bromine atoms to less reactive species.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

Tris(3,4-dibromobutyl)phosphate has several applications in scientific research:

    Chemistry: It is used as a flame retardant in polymer chemistry, enhancing the fire resistance of materials.

    Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.

Mechanism of Action

The flame-retardant properties of Tris(3,4-dibromobutyl)phosphate are primarily due to the release of hydrogen bromide (HBr) during combustion. HBr acts as a flame inhibitor by interfering with the radical chain reactions that propagate the flame. The compound’s high bromine content ensures the release of sufficient HBr to effectively retard flames.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Phosphates

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between T34DBBP and related brominated alkyl phosphates:

Compound Name (CAS) Molecular Formula Alkyl Chain Length Bromine Substitution Pattern Molecular Weight (g/mol) Thermal Decomposition Rate (Relative to T23DBPP)
Tris(3,4-dibromobutyl)phosphate (111712-49-3) C₁₂H₂₁Br₆O₄P Butyl (C₄) 3,4-dibromo 697.61* ~1.1× faster
Tris(2,3-dibromopropyl)phosphate (126-72-7) C₉H₁₅Br₆O₄P Propyl (C₃) 2,3-dibromo 697.61 Baseline (1.0×)
Tris(2,3-dibromo-2-methylpropyl)phosphate (111712-46-0) C₁₂H₂₁Br₆O₄P Propyl (C₃) with methyl branch 2,3-dibromo + 2-methyl 697.61* ~1.5× faster
Tris(2,3-dibromo-3-methylbutyl)phosphate (N/A) C₁₂H₂₁Br₆O₄P Butyl (C₄) with methyl branch 2,3-dibromo + 3-methyl 697.61* ~1.8× faster

*Molecular weights calculated based on formula; actual values may vary slightly.
Data compiled from .

Key Observations:
  • Substitution Pattern : Bromine at the 3,4-positions (T34DBBP) versus 2,3-positions (T23DBPP) alters electron distribution, affecting thermal stability.
  • Branching : Methyl-branched derivatives (e.g., CAS 111712-46-0) exhibit faster decomposition rates due to steric strain, which lowers activation energy .

Thermal Degradation and Flame-Retardant Mechanisms

A comparative study using non-isothermal thermogravimetry revealed:

  • Decomposition Rates : T34DBBP degrades ~10% faster than T23DBPP, while methyl-branched analogs (e.g., Tris(2,3-dibromo-3-methylbutyl)phosphate) decompose up to 80% faster .
  • Mechanistic Similarities : All compounds act primarily as gas-phase flame retardants, releasing bromine radicals to quench combustion. However, condensed-phase interactions (e.g., char formation) are minimal, with negligible differences between treated and untreated poly(ethylene terephthalate) (PET) fabrics except during initial decomposition stages .
  • Kinetic Parameters : Isoconversional analysis showed comparable activation energies (~150–180 kJ/mol) across the series, suggesting similar degradation pathways despite structural variations .

Environmental and Regulatory Considerations

  • T23DBPP, for instance, is classified as a carcinogen, raising concerns about structurally similar compounds .

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